molecular formula C20H23N3O8 B2405478 Pomalidomide-PEG2-COOH CAS No. 2140807-17-4

Pomalidomide-PEG2-COOH

Número de catálogo: B2405478
Número CAS: 2140807-17-4
Peso molecular: 433.417
Clave InChI: NKISJPXMSOQWER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pomalidomide-PEG2-COOH: is a synthetic compound that serves as a building block for targeted protein degradation. It is used in the synthesis of molecules for PROTAC (proteolysis-targeting chimeras) technology. This compound contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant carboxylic acid for reactivity with an amine on the target ligand .

Aplicaciones Científicas De Investigación

Pomalidomide-PEG2-COOH has a wide range of scientific research applications, including:

Análisis Bioquímico

Biochemical Properties

Pomalidomide-PEG2-COOH interacts with various enzymes, proteins, and other biomolecules. The compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand . This allows for the formation of ternary complexes between the target, E3 ligase, and PROTAC, which are essential for targeted protein degradation .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It is used in the synthesis of molecules for targeted protein degradation, a process that is crucial for maintaining cellular homeostasis . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the cereblon E3 ubiquitin ligase, altering its substrate specificity . This leads to the ubiquitination and subsequent degradation of specific target proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound leads to strong and rapid immunomodulatory effects involving both innate and adaptive immunity, even in heavily pretreated multiple myeloma, which correlates with clinical antitumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models . It also shows neuroprotective effects in an Alpha-Synuclein-Based Model of Parkinson’s Disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial for its efficacy. Karyopherin beta 1 (KPNB1) was identified as a novel pomalidomide-affecting gene. KPNB1 was required for the nuclear import of CRBN and for the CRBN-directed, pomalidomide-dependent degradation of a clinically relevant substrate, the transcription factor Aiolos .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pomalidomide-PEG2-COOH is synthesized through a series of chemical reactions involving the conjugation of Pomalidomide with a PEGylated linker. The process typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .

Análisis De Reacciones Químicas

Types of Reactions: Pomalidomide-PEG2-COOH undergoes various chemical reactions, including:

    Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amide derivatives and oxidized or reduced forms of the compound .

Comparación Con Compuestos Similares

  • Pomalidomide-PEG3-CO2H
  • Pomalidomide-PEG1-NH2 hydrochloride
  • Pomalidomide-PEG5-NH2 hydrochloride
  • Pomalidomide-C3-CO2H
  • Pomalidomide-PEG2-NH2 hydrochloride

Uniqueness: Pomalidomide-PEG2-COOH is unique due to its specific PEGylated linker length and the presence of a carboxylic acid group, which allows for versatile reactivity with amines. This makes it particularly useful in the synthesis of PROTACs with optimized properties for targeted protein degradation .

Actividad Biológica

Pomalidomide-PEG2-COOH is a synthetic compound that serves as a crucial component in the development of PROTACs (Proteolysis Targeting Chimeras). This compound integrates the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker, enhancing its ability to target specific proteins for degradation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cancer treatment, and research findings.

Structure and Properties

This compound is characterized by its molecular formula C20H23N3O8C_{20}H_{23}N_{3}O_{8} and a molecular weight of 433.41 g/mol. The compound features a cereblon ligand derived from pomalidomide, which is critical for recruiting E3 ligases involved in protein degradation pathways. The PEG linker enhances solubility and bioavailability, making it suitable for therapeutic applications.

PropertyValue
Molecular FormulaC20H23N3O8
Molecular Weight433.41 g/mol
CAS Number2140807-17-4
Purity≥95%

This compound operates primarily through the following mechanisms:

  • E3 Ligase Recruitment : The cereblon ligand recruits E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins.
  • PROTAC Technology : By linking a target protein to an E3 ligase via the PEG linker, this compound forms a ternary complex that promotes the degradation of specific oncoproteins implicated in cancer progression.

Efficacy in Cancer Treatment

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that dual-ligand PROTACs incorporating Pomalidomide significantly enhance degradation efficiency compared to single-ligand counterparts.

Case Studies

  • Dual-Ligand PROTACs : A study reported that dual-ligand PROTACs achieved up to a tenfold increase in degradation efficiency and a hundredfold increase in cytotoxicity in vitro across multiple cancer cell lines (e.g., HEK293 cells) compared to traditional single-ligand PROTACs .
  • BRD Protein Degradation : In experiments involving BRD proteins (BRD2, BRD3, BRD4), Pomalidomide-based PROTACs demonstrated superior activity, effectively degrading these proteins at lower concentrations than their single-ligand analogues .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Increased Potency : Dual-ligand constructs utilizing Pomalidomide showed approximately one order of magnitude higher potency for BRD protein degradation than single-ligand constructs .
  • Tumor Growth Reduction : In vivo studies using xenograft models demonstrated that treatment with Pomalidomide-based PROTACs resulted in significant tumor growth reduction, indicating their potential as effective therapeutic agents against malignancies .

Propiedades

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKISJPXMSOQWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.